

Navigating the Preclinical Landscape of Torsemide: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Hydroxy Torsemide-d7**

Cat. No.: **B15145355**

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While specific preclinical pharmacokinetic data for **Hydroxy Torsemide-d7** is not publicly available, this guide provides a comprehensive technical overview of the pharmacokinetic profile of its parent compound, torsemide, in key preclinical species. Deuterated analogs like **Hydroxy Torsemide-d7** are pivotal as internal standards in bioanalytical assays, making a thorough understanding of torsemide's pharmacokinetics essential for accurate quantification and interpretation of study results. This document details the experimental protocols, quantitative pharmacokinetic parameters, metabolic pathways, and analytical methodologies pertinent to the preclinical evaluation of torsemide.

Introduction to Torsemide and the Role of Deuterated Analogs

Torsemide is a potent loop diuretic of the pyridine-sulfonylurea class, primarily indicated for the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis. It exerts its diuretic effect by inhibiting the $\text{Na}^+/\text{K}^+/\text{2Cl}^-$ carrier system in the thick ascending limb of the Loop of Henle^{[1][2]}.

In the realm of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds, such as **Hydroxy Torsemide-d7**, are indispensable tools. They serve as ideal

internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Their near-identical chemical and physical properties to the analyte of interest, but distinct mass, allow for precise and accurate correction of matrix effects and variability during sample preparation and analysis.

Preclinical Pharmacokinetic Profile of Torsemide

The preclinical pharmacokinetic properties of torsemide have been characterized in several animal models, most notably in dogs, cats, and rats. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, and for predicting its behavior in humans.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of torsemide in dogs, cats, and rats following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of Torsemide in Dogs

Parameter	IV Administration	Oral Administration	Reference
Dose	0.2 mg/kg	0.1 - 1.6 mg/kg	[3][4][5]
Bioavailability (F%)	-	91.8% - 98%	
Tmax (h)	-	0.5 - 1	
Cmax (μ g/mL)	-	Varies with dose	
AUC (μ g·h/mL)	Varies with dose	Varies with dose	
Half-life ($t_{1/2}$) (h)	1.2 - 3	3	
Clearance (CL) (mL/kg/h)	7.7 - 12.4	-	
Volume of Distribution (V_d) (L/kg)	-	-	

Table 2: Pharmacokinetic Parameters of Torsemide in Cats

Parameter	IV Administration	Oral Administration	Reference
Dose	0.2 mg/kg	0.1, 0.2, 0.4 mg/kg	
Bioavailability (F%)	-	88.1%	
Tmax (h)	-	~4	
Cmax (μg/mL)	-	1.21 - 4.66 (dose-dependent)	
AUC (μg·h/mL)	Varies with dose	Varies with dose	
Half-life (t _{1/2}) (h)	12.9	-	
Clearance (CL) (mL/h/kg)	3.64	-	
Volume of Distribution (V _d) (mL/kg)	61	-	

Table 3: Pharmacokinetic Parameters of Torsemide in Rats

Parameter	IV Administration	Oral Administration	Reference
Dose	1, 2, 5, 10 mg/kg	1, 5, 10 mg/kg	
Bioavailability (F%)	-	95.6% - 98.8%	
Tmax (h)	-	-	
Cmax (μg/mL)	Varies with dose	Varies with dose	
AUC (μg·h/mL)	Varies with dose	Varies with dose	
Half-life (t _{1/2}) (h)	-	-	
Clearance (CL)	Slower than cardiac output	-	
Plasma Protein Binding (%)	93.9%	-	

Experimental Protocols

The following sections outline the typical methodologies employed in preclinical pharmacokinetic studies of torsemide.

Animal Models and Husbandry

- Species: Healthy adult Beagle dogs, European shorthair cats, and Sprague-Dawley rats are commonly used.
- Housing: Animals are typically housed in temperature and humidity-controlled environments with a standard light-dark cycle.
- Diet: Standard laboratory chow and water are provided ad libitum, with fasting overnight prior to drug administration.

Drug Administration and Dosing

- Formulation: Torsemide for oral administration is often given as tablets, while for intravenous administration, a solution is used.
- Routes of Administration:
 - Oral (PO): Administered via gavage for rats or as tablets for dogs and cats.
 - Intravenous (IV): Typically administered as a bolus injection into a suitable vein (e.g., cephalic vein).
- Dose Levels: A range of doses is often tested to assess dose proportionality.

Sample Collection

- Blood Sampling:
 - Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 24 or 48 hours post-dose).
 - Blood is typically drawn from a peripheral vein (e.g., jugular or cephalic) into tubes containing an anticoagulant (e.g., heparin or EDTA).

- Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
- Urine Collection:
 - For studies investigating renal clearance and excretion, animals may be housed in metabolic cages to allow for the collection of urine over specified intervals.

Bioanalytical Method: LC-MS/MS Quantification

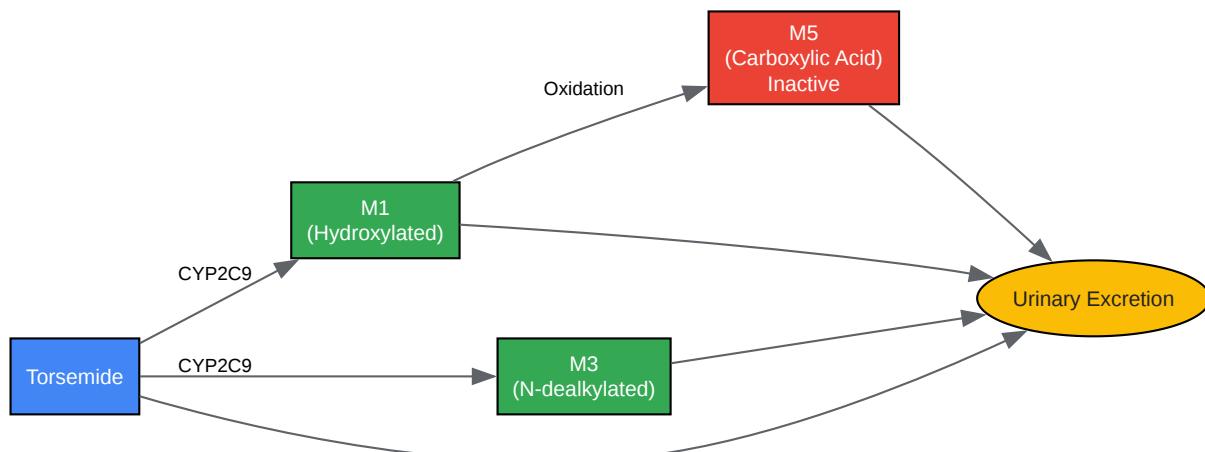
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for quantifying torsemide and its metabolites in plasma and urine.
- Sample Preparation:
 - Protein Precipitation (PPT): A simple and common method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.
 - Liquid-Liquid Extraction (LLE): An extraction method using an organic solvent (e.g., ethyl acetate) to isolate the drug from the plasma matrix.
 - Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to bind and elute the analyte of interest.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is typically used for separation.
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
- Mass Spectrometry Detection:
 - Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly employed.

- Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for torsemide and its internal standard (e.g., **Hydroxy Torsemide-d7**).

Mandatory Visualizations

Metabolic Pathway of Torsemide

The primary route of torsemide metabolism is through the hepatic cytochrome P450 system, specifically CYP2C9. This leads to the formation of several metabolites, with M1 (hydroxylated metabolite) and M3 (N-dealkylated metabolite) being pharmacologically active, and M5 (carboxylic acid metabolite) being the major inactive metabolite.

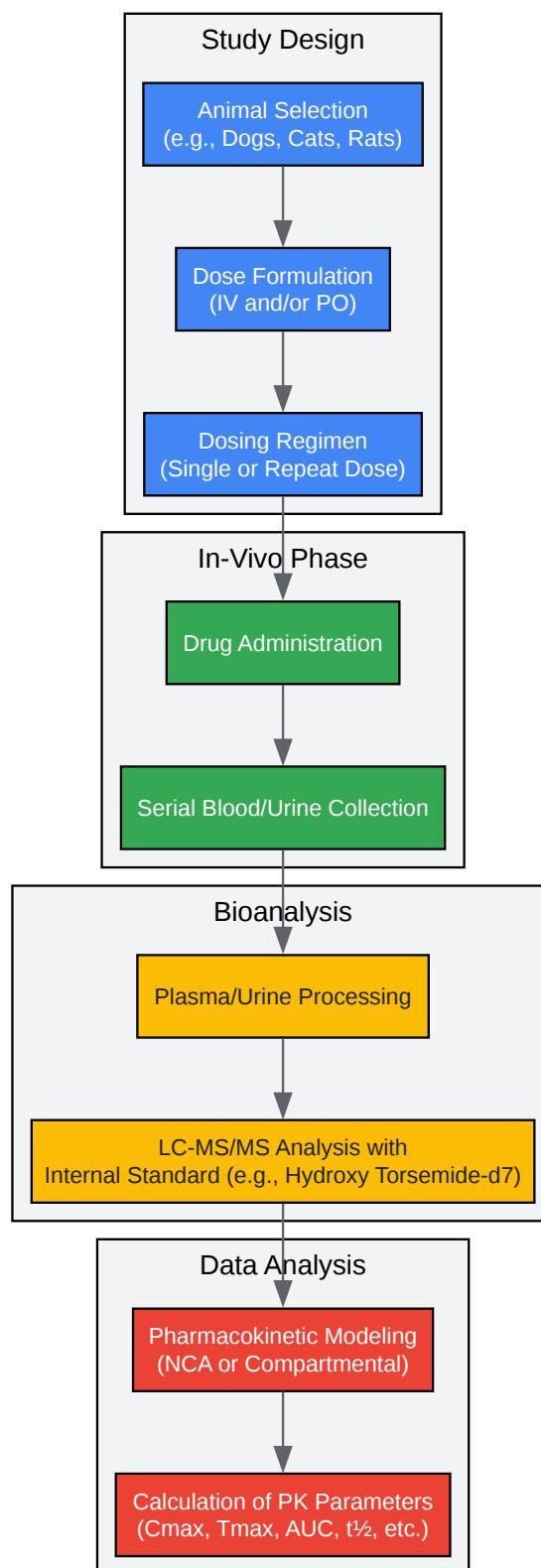


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Caption: Metabolic pathway of torsemide.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a preclinical pharmacokinetic study of a compound like torsemide.



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Caption: Preclinical pharmacokinetic study workflow.

Conclusion

This technical guide provides a foundational understanding of the preclinical pharmacokinetic profile of torsemide, which is essential context for any research involving its deuterated metabolites like **Hydroxy Torsemide-d7**. The data and protocols summarized herein offer a robust starting point for designing and interpreting preclinical studies aimed at evaluating the ADME properties of torsemide and related compounds. The consistent use of well-defined experimental procedures and advanced bioanalytical techniques is paramount to generating high-quality, reproducible pharmacokinetic data that can confidently guide drug development decisions.

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